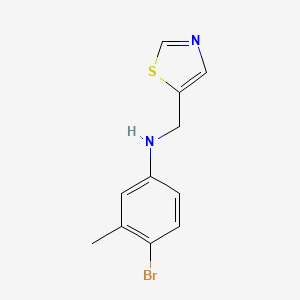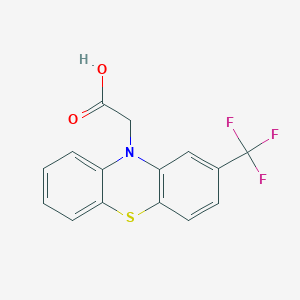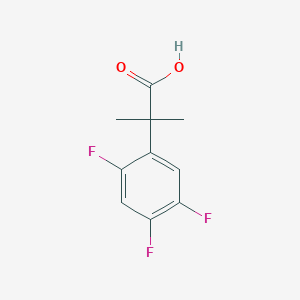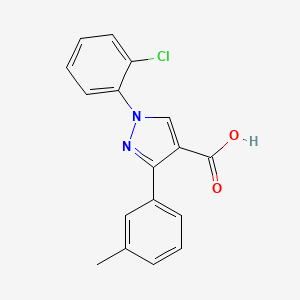
tert-butyl (4,6-Difluoropyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4,6-Difluoropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12F2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group attached to a pyridine ring substituted with two fluorine atoms at positions 4 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4,6-Difluoropyridin-3-yl)carbamate typically involves the reaction of 4,6-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4,6-Difluoropyridine+tert-Butyl chloroformateBasetert-Butyl (4,6-Difluoropyridin-3-yl)carbamate
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4,6-Difluoropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields the corresponding aminopyridine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl (4,6-Difluoropyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (4,6-Difluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2,6-Difluoropyridin-3-yl)carbamate
- Tert-butyl (6-Fluoropyridin-3-yl)carbamate
- Tert-butyl (3,5-Difluoropyridin-4-yl)carbamate
Uniqueness
Tert-butyl (4,6-Difluoropyridin-3-yl)carbamate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H12F2N2O2 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
tert-butyl N-(4,6-difluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-8(12)4-6(7)11/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
ASMIJIIDFLSVJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=C(C=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)



![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)





![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)


